2-[2-(BENZYLSULFANYL)ACETAMIDO]-N-(3-METHYLPHENYL)BENZAMIDE
Description
2-[2-(BENZYLSULFANYL)ACETAMIDO]-N-(3-METHYLPHENYL)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzylsulfanyl group, an acetamido group, and a methylphenyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
2-[(2-benzylsulfanylacetyl)amino]-N-(3-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2S/c1-17-8-7-11-19(14-17)24-23(27)20-12-5-6-13-21(20)25-22(26)16-28-15-18-9-3-2-4-10-18/h2-14H,15-16H2,1H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYPDJHLQZOUMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)CSCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(BENZYLSULFANYL)ACETAMIDO]-N-(3-METHYLPHENYL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the benzylsulfanyl group and introduce the acetamido and methylphenyl groups through a series of reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-[2-(BENZYLSULFANYL)ACETAMIDO]-N-(3-METHYLPHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the acetamido group, potentially converting it to an amine.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while reduction of the acetamido group can produce amines.
Scientific Research Applications
2-[2-(BENZYLSULFANYL)ACETAMIDO]-N-(3-METHYLPHENYL)BENZAMIDE has diverse applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving sulfur-containing groups.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(BENZYLSULFANYL)ACETAMIDO]-N-(3-METHYLPHENYL)BENZAMIDE involves interactions with molecular targets such as enzymes or receptors. The benzylsulfanyl group may play a role in binding to specific sites, while the acetamido and methylphenyl groups contribute to the compound’s overall activity and selectivity. Pathways involved in its mechanism of action can include inhibition or activation of target proteins, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[2-(benzylsulfanyl)acetamido]-1,3-thiazol-4-yl}acetic acid
- Methyl 2-{4-[2-(benzylsulfanyl)acetamido]benzamido}benzoate
Uniqueness
2-[2-(BENZYLSULFANYL)ACETAMIDO]-N-(3-METHYLPHENYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and selectivity, making it a valuable molecule for targeted research and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
